![molecular formula C20H14F6N4O2 B3747628 N-{4-[3,5-BIS(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PHENYL}-N'-(3-METHYLBENZOYL)UREA](/img/structure/B3747628.png)
N-{4-[3,5-BIS(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PHENYL}-N'-(3-METHYLBENZOYL)UREA
Overview
Description
N-{4-[3,5-BIS(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PHENYL}-N’-(3-METHYLBENZOYL)UREA is a complex organic compound characterized by the presence of trifluoromethyl groups and a pyrazole ring. This compound is of significant interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[3,5-BIS(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PHENYL}-N’-(3-METHYLBENZOYL)UREA typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3,5-bis(trifluoromethyl)phenylhydrazine with an appropriate aldehyde to form the pyrazole ring . This intermediate is then reacted with 4-isocyanatobenzoyl chloride under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-{4-[3,5-BIS(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PHENYL}-N’-(3-METHYLBENZOYL)UREA undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Substitution: The trifluoromethyl groups can undergo nucleophilic substitution reactions under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as oxides, amines, and substituted pyrazoles .
Scientific Research Applications
N-{4-[3,5-BIS(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PHENYL}-N’-(3-METHYLBENZOYL)UREA has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which N-{4-[3,5-BIS(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PHENYL}-N’-(3-METHYLBENZOYL)UREA exerts its effects involves the activation of substrates through hydrogen bonding . This activation stabilizes partially developing negative charges in the transition states, facilitating various chemical transformations . The molecular targets and pathways involved include interactions with specific enzymes and receptors, leading to the desired biological or chemical effects .
Comparison with Similar Compounds
Similar Compounds
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: This compound shares the trifluoromethyl groups and is used as a catalyst in similar reactions.
3,5-Bis(trifluoromethyl)phenyl-substituted pyrazoles: These compounds have similar structural motifs and are used in antimicrobial research.
Uniqueness
N-{4-[3,5-BIS(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PHENYL}-N’-(3-METHYLBENZOYL)UREA is unique due to its combination of a pyrazole ring and trifluoromethyl groups, which confer distinct chemical and biological properties . Its ability to act as a catalyst and its potential therapeutic applications set it apart from other similar compounds .
Properties
IUPAC Name |
N-[[4-[3,5-bis(trifluoromethyl)pyrazol-1-yl]phenyl]carbamoyl]-3-methylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14F6N4O2/c1-11-3-2-4-12(9-11)17(31)28-18(32)27-13-5-7-14(8-6-13)30-16(20(24,25)26)10-15(29-30)19(21,22)23/h2-10H,1H3,(H2,27,28,31,32) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXRONRDQYLPOAA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC(=O)NC2=CC=C(C=C2)N3C(=CC(=N3)C(F)(F)F)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14F6N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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